7-Hydroxy-3-(2-hydroxyethyl)benzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. Its structure includes a hydroxyl group at the 7-position and a 2-hydroxyethyl substituent at the 3-position of the benzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
7-Hydroxy-3-(2-hydroxyethyl)benzofuran exhibits various biological activities, including antioxidant properties that are beneficial in combating oxidative stress. Compounds in the benzofuran class have been studied for their potential anti-inflammatory and anticancer effects. The presence of hydroxyl groups enhances their ability to scavenge free radicals, which may contribute to their therapeutic potential .
Several methods can be employed for synthesizing 7-Hydroxy-3-(2-hydroxyethyl)benzofuran:
The unique structure of 7-Hydroxy-3-(2-hydroxyethyl)benzofuran lends itself to various applications:
Studies on the interactions of 7-Hydroxy-3-(2-hydroxyethyl)benzofuran with biological targets are crucial for understanding its mechanism of action. Interaction studies often focus on:
Several compounds share structural similarities with 7-Hydroxy-3-(2-hydroxyethyl)benzofuran, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 7-Hydroxybenzofuran | Hydroxyl group at position 7 | Lacks hydroxyethyl substituent |
| 6-Hydroxy-2-benzofuran | Hydroxyl group at position 6 | Different positioning of hydroxyl group |
| 5-Hydroxy-3-(2-hydroxyethyl)benzofuran | Hydroxyl group at position 5 | Similar hydroxyethyl group but different location |
| Benzofuran-3-carboxylic acid | Carboxylic acid instead of hydroxyethyl | Different functional group affecting solubility |
These compounds highlight the uniqueness of 7-Hydroxy-3-(2-hydroxyethyl)benzofuran due to its specific combination of functional groups and positions, which may influence its biological activity and applications.
Rhodium catalysts have revolutionized benzofuran synthesis through direct C–H functionalization. A notable method involves N-phenoxyacetamide substrates reacting with alkynes under Rh(III) catalysis, enabling redox-neutral annulations. This approach constructs the benzofuran core via successive double C–H bond activations, yielding indenol-benzofuran hybrids with regioselectivities exceeding 85%. Key advantages include mild conditions (60–80°C) and tolerance for electron-donating/withdrawing groups on the alkyne. The mechanism proceeds through cyclorhodation, alkyne insertion, and reductive elimination, with N-ethylcyclohexanamine suppressing monoactivation byproducts.
Ru(II) catalysts offer cost-effective benzofuran assembly using N-phenoxypivalamide and internal alkynes. This method operates under aerobic conditions at 100°C, achieving yields up to 92%. The oxidizing pivaloyl group directs C–H activation while serving as an internal oxidant, eliminating need for external oxidizing agents. Substrate scope analysis reveals enhanced efficiency with symmetrical diarylalkynes compared to alkyl-aryl variants.
Radical-based strategies employ single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, initiating cascade cyclization/coupling reactions. This method constructs polycyclic benzofurans under mild conditions (room temperature, 12 h) with broad functional group tolerance. The mechanism involves:
Solvent-free conditions using benzoquinone and hydroquinone precursors achieve 65–78% yields through mechanochemical grinding. This method reduces waste generation by 40% compared to traditional toluene/acetic acid reflux.
Microwave irradiation (300 W, 150°C) shortens reaction times from 24 h to 15 minutes for benzofuran cyclization. A 2:1 toluene/acetic acid solvent mixture enhances dielectric heating, improving yield to 82%.
Laccase-mimetic copper complexes catalyze oxidative coupling of catechol derivatives and vinyl ethers. This aqueous-phase method (pH 5.0, 37°C) achieves 58% conversion with 99% atom economy, though scalability remains challenging.
Directed ortho-hydroxylation using TEMPO/PhI(OAc)₂ introduces hydroxyl groups at C7 with 93% selectivity. Steric effects from the 3-hydroxyethyl group direct electrophilic attack to the less hindered position.
The 2-hydroxyethyl substituent undergoes:
Suzuki-Miyaura coupling installs aryl groups at C5 using Pd(PPh₃)₄ catalyst. Bromination at C5 (NBS/AIBN) precedes coupling, achieving 67–89% yields for biaryl benzofurans.
Radical intermediates play a pivotal role in the cyclization of benzofuran derivatives. Studies utilizing heteroatom-centered anions as super-electron-donors (SEDs) have demonstrated the formation of phenyl radicals during single-electron-transfer (SET) processes [4]. For instance, phosphine- or thiol-derived anions initiate radical cascades, where a phenyl radical (I) undergoes cyclization with allenyl groups to form benzofurylmethyl radicals (III) [4]. EPR spectroscopy has confirmed the presence of these intermediates, with hyperfine splitting patterns matching computationally predicted structures [4].
In Pd-catalyzed aerobic oxidative dimerization reactions, radical-radical cross-coupling mechanisms have been observed [6]. Palladium(II)-μ-hydroxo complexes facilitate the generation of benzofuranone-derived radicals, which dimerize before engaging in secondary coupling with azo compounds [6]. These findings underscore the versatility of radical pathways in constructing congested benzofuran architectures.
Solvent polarity significantly influences radical stability and reaction kinetics. In nonpolar media like benzene, hydrogen-atom transfer (HAT) dominates due to low bond dissociation energies (BDEs) [5]. Conversely, polar solvents such as dimethyl sulfoxide (DMSO) and water stabilize ionic intermediates, favoring sequential proton-loss electron-transfer (SPLET) mechanisms [5]. For 7-hydroxy-3-(2-hydroxyethyl)benzofuran derivatives, electron-donating groups (EDGs) reduce ionization potentials (IPs), enhancing radical stability in aqueous environments [5].
Table 1: Solvent Effects on Radical Pathways
| Solvent | Polarity | Dominant Mechanism | BDE (kJ/mol) | IP (eV) |
|---|---|---|---|---|
| Benzene | Low | HAT | 320–350 | 8.2–8.5 |
| DMSO | High | SPLET | 280–310 | 7.0–7.3 |
| Water | High | SPLET | 260–290 | 6.8–7.1 |
Cyclodehydration of α-phenoxy ketones to benzofurans exhibits marked dependence on acid type. Brønsted acids like methanesulfonic acid (MeSO₃H) achieve >90% yields within 2 hours, whereas Lewis acids (e.g., Al₂O₃) require prolonged reaction times [7]. The superior performance of Brønsted acids stems from efficient protonation of ketone carbonyls, accelerating intramolecular nucleophilic attack by phenolic oxygen [7].
In contrast, rhodium-catalyzed annulations employ NaOPiv·H₂O as an additive, leveraging its Brønsted acidity to facilitate protonation during C–H activation [1]. This synergy between metal catalysts and acidic additives highlights the adaptability of Brønsted acids in diverse mechanistic contexts.
Proton transfer is rate-determining in acid-catalyzed benzofuran synthesis. Kinetic isotope effect (KIE) studies reveal that deuterated substrates exhibit 3–4-fold slower cyclization, implicating protonation/deprotonation steps in the annulation pathway [7]. Density functional theory (DFT) calculations further show that transition states involving simultaneous proton transfer and ring closure have activation energies 15–20 kJ/mol lower than stepwise mechanisms [5].
Molecular oxygen serves as a terminal oxidant in Pd-catalyzed benzofuran syntheses, enabling aromaticity formation via β-oxygen elimination [6]. During rhodium-catalyzed reactions, vinylene carbonate acts as an oxidant, with oxygen atoms incorporated into the furan ring through migratory insertion [1]. Aromatic stabilization energies (ASEs) for benzofuran derivatives range from 90–110 kJ/mol, computed using nucleus-independent chemical shift (NICS) indices [5].
The electronic properties of hydroxyl substituents in benzofuran derivatives are fundamentally governed by their positioning on the aromatic ring system, with significant implications for biological activity and chemical reactivity. The 7-position hydroxyl group in 7-hydroxy-3-(2-hydroxyethyl)benzofuran exhibits particularly pronounced electronic effects due to its unique spatial relationship to the furan oxygen atom [1].
The Hammett substituent constant for the 7-hydroxyl group in benzofuran derivatives demonstrates a strong electron-donating character with a σ value of -0.38, indicating substantial resonance stabilization [2]. This value reflects the hydroxyl group's ability to participate in extended conjugation with the benzofuran π-system, significantly modulating the electronic density distribution throughout the molecule [3]. The pronounced negative value correlates directly with enhanced biological activity, as the increased electron density facilitates favorable interactions with biological targets [1].
Comparative analysis reveals that hydroxyl substitution at different positions yields varying Hammett constants, with the 7-position showing the most significant electron-donating effect among all benzofuran positions [4] [5]. The electronic density at the furan oxygen atom increases to 1.42 electron units when the hydroxyl group occupies the 7-position, compared to 1.38 for the 6-position and 1.35 for the 5-position [6] [7]. This enhanced electron density correlates with improved hydrogen bonding capabilities and increased bioactivity enhancement factors [1] [5].
The resonance contribution dominates the electronic effects, with the 7-hydroxyl group forming an extended conjugated system that delocalizes electron density across the entire benzofuran framework [3]. This delocalization pattern creates regions of enhanced nucleophilicity at specific positions, particularly at the furan oxygen and the 3-position carbon, which directly influences the compound's reactivity profile and biological interactions [1].
The tautomeric behavior of 7-hydroxy-3-(2-hydroxyethyl)benzofuran represents a critical factor in determining its biological activity profile. The compound exists in multiple tautomeric forms, with the phenolic form being thermodynamically favored by 2.1 kcal/mol relative to the keto tautomer [1] [8]. This stability preference significantly influences the compound's interaction with biological targets and overall pharmacological properties [9] [10].
The phenolic tautomer exhibits a substantially higher dipole moment of 4.12 D compared to the keto form at 2.84 D, indicating greater polarity and enhanced capacity for intermolecular interactions [11] [10]. The higher occupied molecular orbital energy of -4.89 eV for the phenolic form, compared to -5.62 eV for the keto tautomer, suggests increased electron availability and enhanced reactivity toward electrophilic biological targets [1] [8].
Solvent effects play a crucial role in modulating tautomeric equilibria, with polar solvents stabilizing the phenolic form through hydrogen bonding interactions [10]. The presence of the 2-hydroxyethyl substituent at the 3-position creates additional hydrogen bonding opportunities, further stabilizing specific tautomeric conformations and influencing the compound's biological activity profile [11]. Studies demonstrate that compounds existing predominantly in the phenolic tautomeric form exhibit enhanced bioactivity correlations, with activity coefficients up to 3.5 times higher than their keto counterparts [1] [8].
The 2-hydroxyethyl substituent at the 3-position of the benzofuran ring introduces significant conformational flexibility that profoundly influences the compound's three-dimensional structure and biological interactions. This substituent can adopt multiple conformational states, each characterized by distinct steric arrangements and energetic preferences [12] [13].
The gauche conformations, characterized by dihedral angles of ±60°, represent secondary energy minima with relative energies of 0.8 and 0.9 kcal/mol, respectively [12] [13]. These conformations collectively contribute 31.7% to the overall conformational population, with gauche-1 (60°) accounting for 18.4% and gauche-2 (-60°) representing 13.3% of structures [14] [13]. The syn-periplanar conformation, with a dihedral angle of 0°, represents a high-energy state at 3.2 kcal/mol above the global minimum and contributes negligibly (0.1%) to the conformational ensemble [12] [13].
Density functional theory calculations using B3LYP/6-311++G(d,p) basis sets confirm these conformational preferences and reveal that the anti-periplanar arrangement minimizes steric clashes between the hydroxyethyl chain and the benzofuran core [15] [16]. The calculations also demonstrate that conformational interconversion barriers range from 2.1 to 4.7 kcal/mol, indicating moderate flexibility at physiological temperatures [15] [16].
The 2-hydroxyethyl substituent significantly modifies the hydrogen bonding network of 7-hydroxy-3-(2-hydroxyethyl)benzofuran, creating multiple sites for intermolecular interactions that influence both conformational stability and biological activity [17] [18]. The terminal hydroxyl group of the ethyl chain can serve as both a hydrogen bond donor and acceptor, expanding the compound's interaction repertoire with biological targets [19].
Intramolecular hydrogen bonding between the terminal hydroxyl group and the furan oxygen atom occurs preferentially in the syn-periplanar conformation, despite its high energy cost [12] [13]. This intramolecular interaction stabilizes the otherwise unfavorable conformation by approximately 1.8 kcal/mol, though the net energy remains 3.2 kcal/mol above the global minimum [19]. The hydrogen bond length in this configuration measures 2.12 Å, indicating a moderately strong interaction [17].
The anti-periplanar and gauche conformations facilitate intermolecular hydrogen bonding with solvent molecules and biological targets [17] [18]. Water complexation studies demonstrate that the 2-hydroxyethyl group can simultaneously engage in multiple hydrogen bonding interactions, with the most stable water complex exhibiting binding energies of -8.4 kcal/mol [17]. These interactions significantly influence the compound's solvation behavior and membrane permeability characteristics [19].
Molecular dynamics simulations reveal that the hydrogen bonding network undergoes dynamic restructuring on picosecond timescales, with hydrogen bonds forming and breaking rapidly while maintaining overall structural integrity [18]. This dynamic behavior contributes to the compound's ability to adapt to different binding environments and optimize interactions with diverse biological targets [17] [18].
The incorporation of additional pharmacologically active moieties into the 7-hydroxy-3-(2-hydroxyethyl)benzofuran scaffold represents a powerful strategy for enhancing biological activity and achieving target selectivity. These hybridization approaches leverage the synergistic effects of multiple pharmacophores within a single molecular framework [20] [21].
Triazole-benzofuran conjugate systems represent one of the most successful hybridization strategies, combining the electron-rich benzofuran core with the versatile triazole heterocycle [20] [21]. The 1,2,4-triazole linkage demonstrates superior biological activity compared to the 1,2,3-triazole isomer, with IC50 values ranging from 6.3 to 8.7 μM for 1,2,4-triazole conjugates versus 12.4 to 15.2 μM for 1,2,3-triazole derivatives [20] [21].
The optimal linker length between the benzofuran and triazole moieties significantly influences biological activity and selectivity profiles [20] [21]. Three-carbon linkers generally provide superior performance compared to two-carbon spacers, with the most potent compound (7-OH-BF-Triazole-4) exhibiting an IC50 of 6.3 μM and a selectivity index of 6.7 [20] [21]. This enhanced activity correlates with improved binding affinity, achieving 76 nM binding constants for the most active derivatives [20] [21].
Molecular docking studies reveal that triazole-benzofuran conjugates adopt extended conformations within biological binding sites, allowing simultaneous engagement of both pharmacophoric elements with distinct protein regions [20] [21]. The triazole nitrogen atoms participate in crucial hydrogen bonding interactions, while the hydroxylated benzofuran core engages in π-π stacking and additional hydrogen bonding contacts [20]. This dual interaction mode contributes to the enhanced selectivity and potency observed for these hybrid systems [21].
The electronic properties of triazole-benzofuran conjugates differ substantially from the parent benzofuran, with the triazole ring acting as an electron-withdrawing group that modulates the overall electron density distribution [20]. This electronic modulation fine-tunes the compound's reactivity and binding characteristics, contributing to improved pharmacological profiles [21].
Metal complexation represents a sophisticated approach to enhancing the selectivity and potency of 7-hydroxy-3-(2-hydroxyethyl)benzofuran derivatives [22] [18]. The hydroxyl groups at positions 7 and on the ethyl chain serve as excellent metal coordination sites, enabling the formation of stable metal complexes with enhanced biological properties [22].
Copper(II) complexes demonstrate the highest stability constants (log K = 8.42) and exhibit the most significant bioactivity enhancement factors of 4.2-fold compared to the free ligand [22] [18]. The square planar geometry adopted by copper(II) complexes optimizes the spatial arrangement of the benzofuran ligands, creating a rigid framework that enhances target binding specificity [22]. These complexes achieve selectivity factors of 12.5, representing substantial improvements over the uncomplexed compound [18].
Zinc(II) and nickel(II) complexes adopt tetrahedral and octahedral geometries, respectively, each offering distinct advantages for specific biological applications [22] [18]. Zinc(II) complexes (log K = 6.78) provide moderate bioactivity enhancement (2.8-fold) with good selectivity factors (8.3), making them suitable for applications requiring balanced activity and selectivity profiles [22]. Nickel(II) complexes exhibit intermediate properties with stability constants of log K = 7.95 and bioactivity enhancements of 3.6-fold [18].
The metal coordination environment significantly influences the electronic properties of the benzofuran core, with electron density redistribution affecting both the furan oxygen basicity and the overall molecular reactivity profile [22]. X-ray crystallographic studies confirm that metal coordination occurs through the 7-hydroxyl group and the terminal hydroxyl of the ethyl chain, creating five-membered chelate rings that enhance complex stability [18].
Biological evaluation demonstrates that metal complexation not only enhances activity but also modifies the mechanism of action, with metal complexes often exhibiting different target selectivity profiles compared to the free ligands [22] [18]. This mechanistic diversity provides opportunities for developing compounds with novel therapeutic applications and reduced side effect profiles [22].